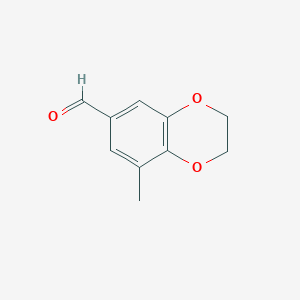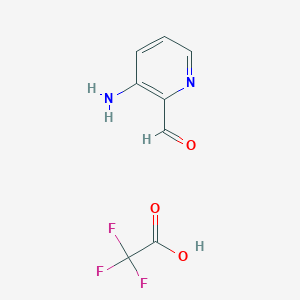
3-aminopicolinaldehyde 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-aminopicolinaldehyde 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H6N2O·C2HF3O2 It is a derivative of pyridinecarboxaldehyde, where an amino group is attached to the second position of the pyridine ring, and the compound is stabilized as a trifluoroacetate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminopicolinaldehyde 2,2,2-trifluoroacetate typically involves the reaction of 2-pyridinecarboxaldehyde with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound with high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-aminopicolinaldehyde 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: 3-Amino-2-pyridinecarboxylic acid.
Reduction: 3-Amino-2-pyridinemethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-aminopicolinaldehyde 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-aminopicolinaldehyde 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and aldehyde groups allow the compound to form covalent or non-covalent interactions with these targets, modulating their activity. The trifluoroacetate moiety enhances the compound’s stability and solubility, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-pyridinecarboxaldehyde: Similar structure but lacks the trifluoroacetate moiety.
3-Amino-4-pyridinecarboxaldehyde: The amino group is positioned differently on the pyridine ring.
2-Amino-5-pyridinecarboxaldehyde: Another positional isomer with different chemical properties.
Uniqueness
3-aminopicolinaldehyde 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate moiety, which imparts distinct chemical and physical properties. This makes it more stable and soluble compared to its non-trifluoroacetate counterparts, enhancing its utility in various research and industrial applications.
Properties
Molecular Formula |
C8H7F3N2O3 |
|---|---|
Molecular Weight |
236.15 g/mol |
IUPAC Name |
3-aminopyridine-2-carbaldehyde;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H6N2O.C2HF3O2/c7-5-2-1-3-8-6(5)4-9;3-2(4,5)1(6)7/h1-4H,7H2;(H,6,7) |
InChI Key |
CRANHMGPFCZXLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-methyl-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B8668755.png)
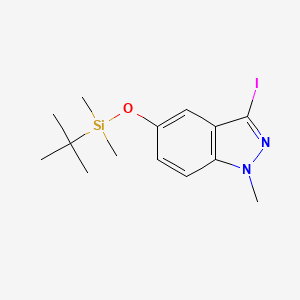
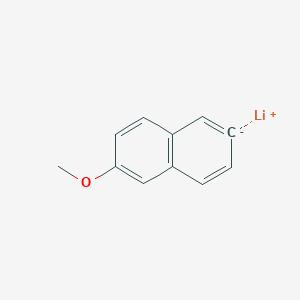
![Ethyl 1-([1,1'-biphenyl]-4-yl)cyclopropanecarboxylate](/img/structure/B8668781.png)
![alpha-[(3-Nitro-2-pyridinylamino)methyl]benzenemethanol](/img/structure/B8668785.png)
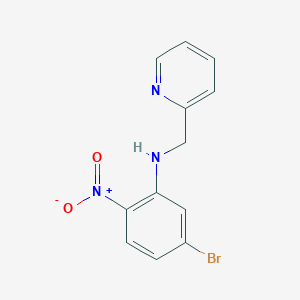
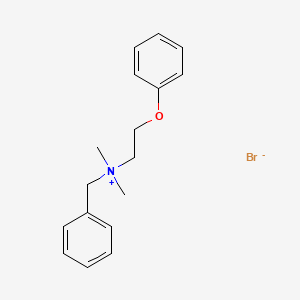
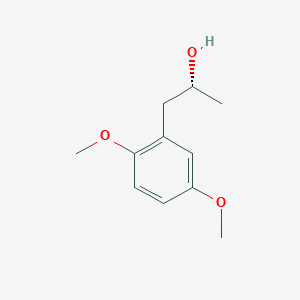
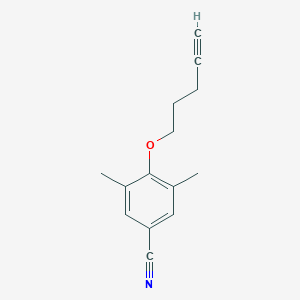
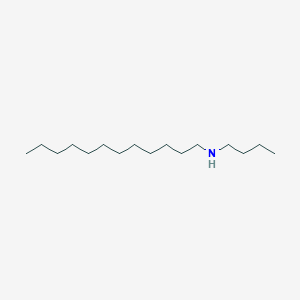
![8-bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8668817.png)
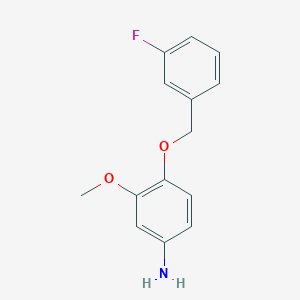
![[3-(4-Chlorophenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B8668839.png)
